

Foundational Principles: The Photochemistry of 2,2-Dimethylcyclobutan-1-one

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Compound of Interest

Compound Name: 2,2-Dimethylcyclobutan-1-one

Cat. No.: B074856

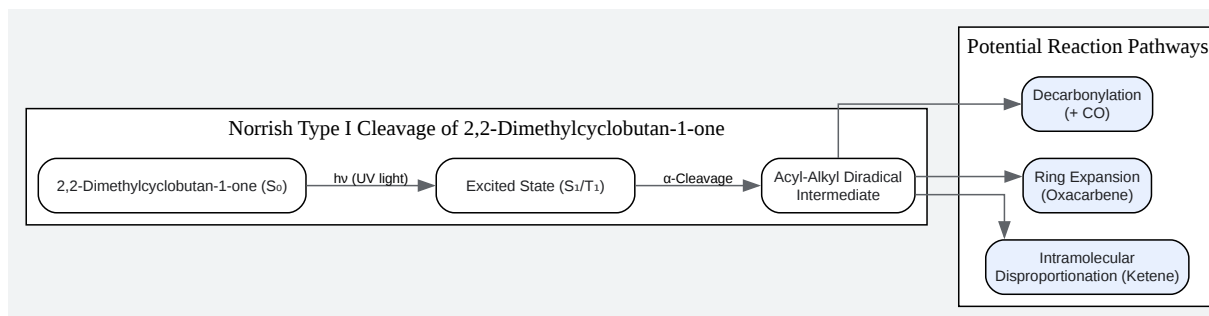
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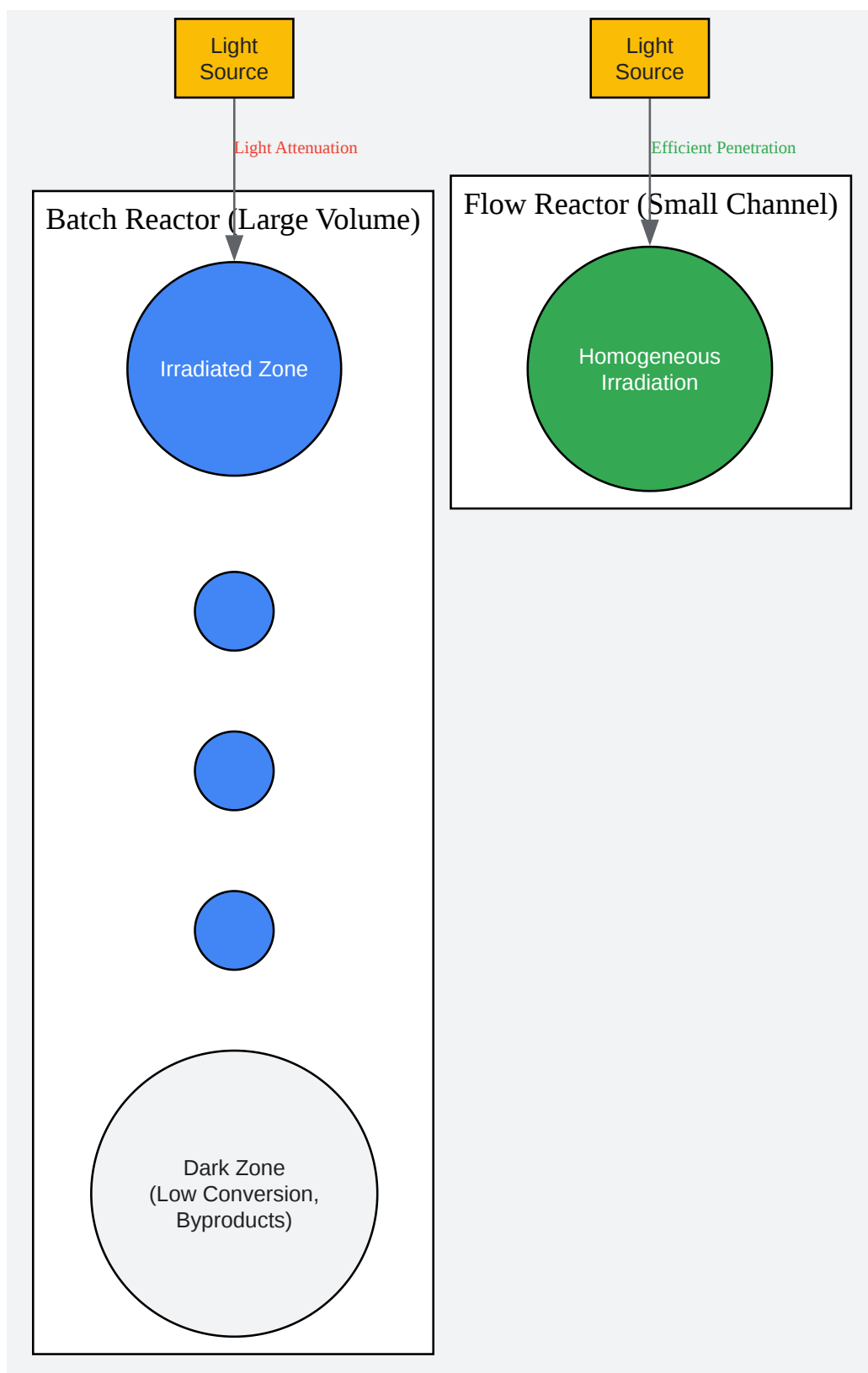
The primary photochemical pathway for cyclic ketones like **2,2-Dimethylcyclobutan-1-one** is the Norrish Type I cleavage.^{[1][2]} Upon absorption of UV light (typically in the $n \rightarrow \pi^*$ absorption band), the ketone is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either excited state, the molecule undergoes homolytic cleavage of one of the α -carbon bonds, a process also known as α -scission, to form a diradical intermediate.^{[1][3]}

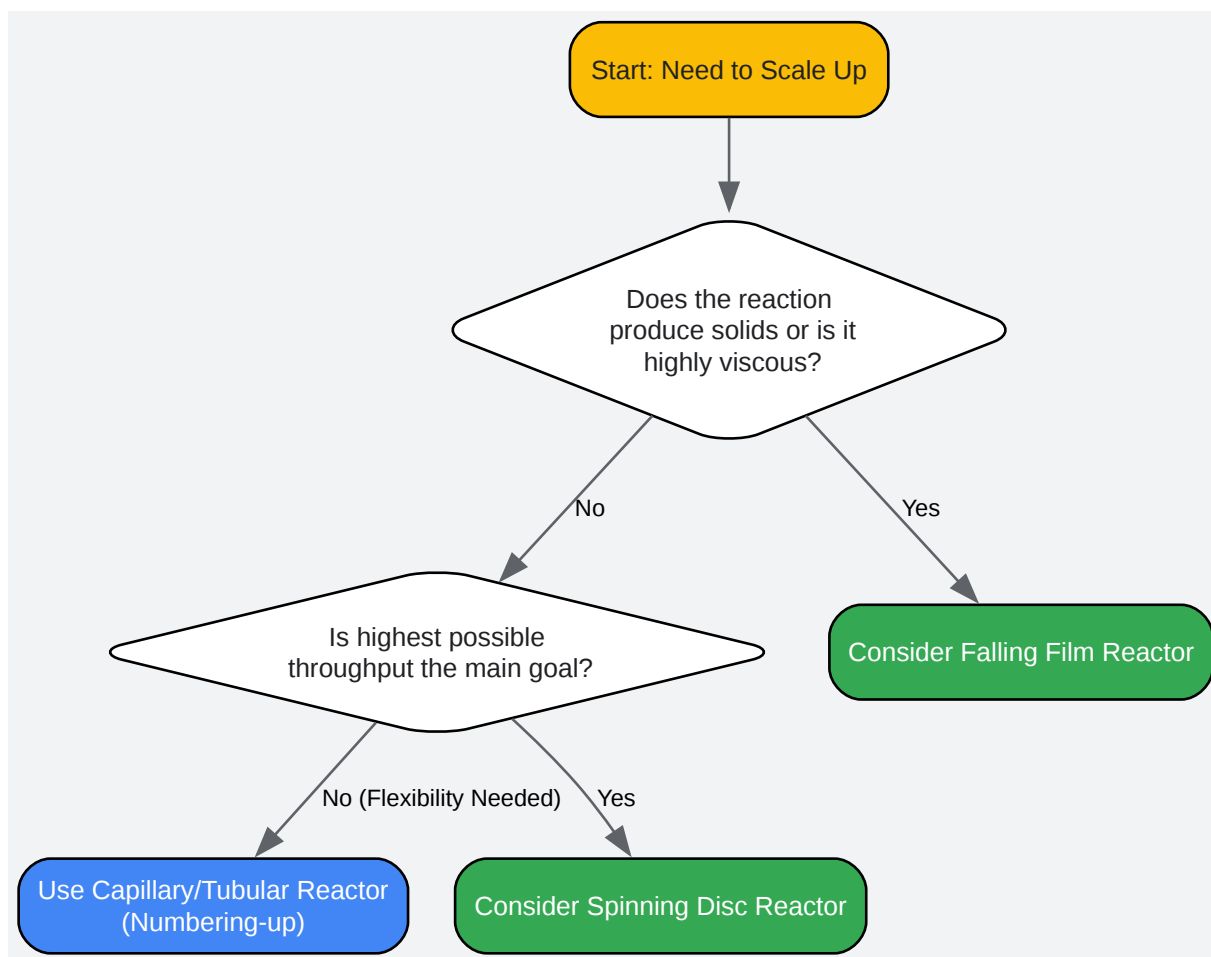
This diradical is not the final product and can follow several pathways:

- **Decarbonylation:** Loss of a carbon monoxide (CO) molecule to form a new, more stable diradical, which then cyclizes to form 1,1-dimethylcyclopropane or rearranges to form isobutylene.
- **Ring Expansion:** Rearrangement to form an oxacarbene, which can be trapped by a nucleophilic solvent (like methanol) to yield a cyclic acetal.
- **Intramolecular Disproportionation:** Abstraction of a hydrogen atom to form a ketene.

The distribution of these products is highly dependent on reaction conditions such as solvent, temperature, and the specific wavelength of light used.







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References

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. Norrish Type Cleavage [drugfuture.com]
- 3. Norrish type 1 and 2 reactions | PPTX [slideshare.net]
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